![molecular formula C12H13NO3 B2826614 3-(1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-propionic acid CAS No. 149287-38-7](/img/structure/B2826614.png)
3-(1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-propionic acid
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Description
3-(1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-propionic acid (also known as 3-MOP) is a naturally occurring organic compound with a range of potential applications in the field of scientific research. It is a derivative of indole-3-propionic acid (IPA), which is a naturally occurring indole derivative found in plants and animals. 3-MOP has been used to study the effects of indole derivatives on various biochemical and physiological processes, as well as the potential therapeutic applications of these compounds.
Scientific Research Applications
Proteomics Research
This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes, and this compound could be used to study protein interactions, modifications, and locations.
Synthesis of New 2,3-Dihydroindole Derivatives
The compound is used in the synthesis of new 2,3-dihydroindole derivatives . These derivatives are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties .
Melatonin Receptor Binding Affinity
The compound is used in the evaluation of melatonin receptor binding affinity . Melatonin is a neurohormone that plays a central role in the regulation of circadian rhythms in mammals, including humans . This compound could be used to synthesize new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .
Neuroprotective Properties
As mentioned above, the compound can be used to synthesize new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties . Neuroprotection refers to the relative preservation of neuronal structure and/or function. In the case of an ongoing insult (a neurodegenerative insult), the relative preservation of neuronal integrity implies a reduction in the rate of neuronal loss over time, which can be expressed as a differential equation.
Antioxidant Properties
The 2,3-dihydroindole derivatives synthesized from this compound have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Chemoselective Reduction
The compound is used in chemoselective reduction . Chemoselective reduction refers to the selective reduction of one or more functional groups in the presence of others. In the case of this compound, the possibility of chemoselective reduction of the nitrile group in the presence of an amide was shown .
properties
IUPAC Name |
3-(1-methyl-2-oxo-3H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-13-10-5-3-2-4-8(10)9(12(13)16)6-7-11(14)15/h2-5,9H,6-7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKLMTQSFXIIOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C1=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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